tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to the azetidine ring. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reaction of a suitable amine with a dihalide can lead to the formation of the azetidine ring.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl halides or tert-butyl alcohol in the presence of a strong acid or base.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxy and carboxylate groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The tert-butyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy within biological systems.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate: Characterized by the presence of a tert-butyl group, hydroxy group, and carboxylate group.
tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate: Similar structure but with a different stereochemistry at the 3-position.
tert-Butyl (3R)-3-amino-2,2-dimethyl-azetidine-1-carboxylate: Contains an amino group instead of a hydroxy group.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which impart distinct chemical properties and reactivity The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules
Properties
IUPAC Name |
tert-butyl (3R)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h7,12H,6H2,1-5H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNPDFRFBLSJBI-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1C(=O)OC(C)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](CN1C(=O)OC(C)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.